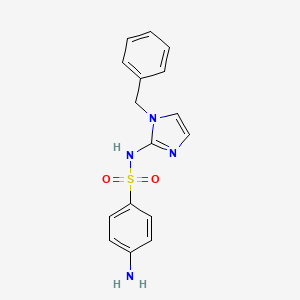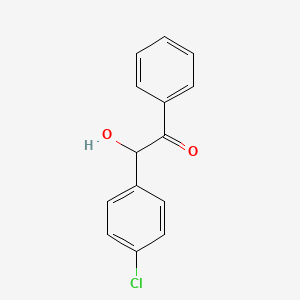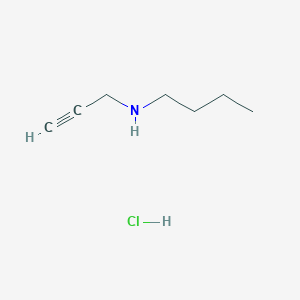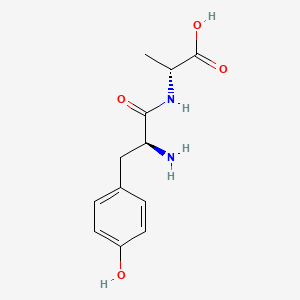
D-Alanine, L-tyrosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine, L-tyrosyl-: is a dipeptide composed of D-alanine and L-tyrosine D-alanine is a D-enantiomer of alanine, an amino acid that plays a crucial role in protein biosynthesis L-tyrosine is an L-enantiomer of tyrosine, an amino acid involved in the synthesis of proteins and neurotransmitters
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, L-tyrosyl- typically involves peptide bond formation between D-alanine and L-tyrosine. This can be achieved through various methods, including:
Solution-phase peptide synthesis: This method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond.
Solid-phase peptide synthesis: This method uses a solid support to anchor the growing peptide chain, allowing for easy purification and automation.
Industrial Production Methods: Industrial production of D-Alanine, L-tyrosyl- can be achieved through biotechnological methods, such as recombinant DNA technology. For example, the use of engineered Escherichia coli strains expressing specific enzymes can facilitate the efficient production of D-alanine and L-tyrosine, which can then be coupled to form the dipeptide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Alanine, L-tyrosyl- can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amino and carboxyl groups of the dipeptide can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Reduced forms of the dipeptide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: D-Alanine, L-tyrosyl- is used in the study of peptide synthesis and stereochemistry. It serves as a model compound for understanding the behavior of dipeptides in different chemical environments .
Biology: In biological research, D-Alanine, L-tyrosyl- is used to study protein-protein interactions and enzyme specificity. It helps in understanding the role of D-amino acids in biological systems .
Medicine: Its unique stereochemistry can be exploited to develop drugs with specific biological activities .
Industry: D-Alanine, L-tyrosyl- is used in the production of specialty chemicals and as a building block for more complex molecules. It finds applications in the pharmaceutical and biotechnology industries .
Mechanism of Action
The mechanism of action of D-Alanine, L-tyrosyl- involves its interaction with specific enzymes and receptors in biological systems. The D-alanine residue can be recognized by certain enzymes, leading to the formation of enzyme-substrate complexes. The L-tyrosine residue can participate in phosphorylation reactions, playing a role in signal transduction pathways .
Comparison with Similar Compounds
L-Alanine, L-tyrosyl-: This dipeptide is similar but contains L-alanine instead of D-alanine.
D-Alanine, D-tyrosyl-: This compound contains D-tyrosine instead of L-tyrosine.
L-Alanine, D-tyrosyl-: This dipeptide has L-alanine and D-tyrosine.
Uniqueness: D-Alanine, L-tyrosyl- is unique due to its combination of D- and L-amino acids, which imparts distinct stereochemical properties. This uniqueness makes it valuable for studying the effects of chirality on biological activity and enzyme specificity .
Properties
CAS No. |
67035-21-6 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10+/m1/s1 |
InChI Key |
NLKUJNGEGZDXGO-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


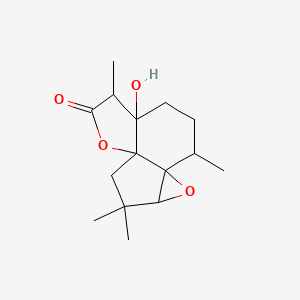
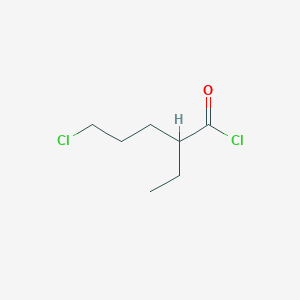
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)

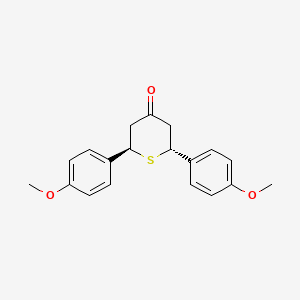
![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
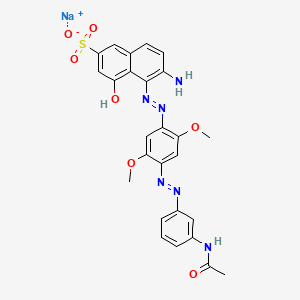
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
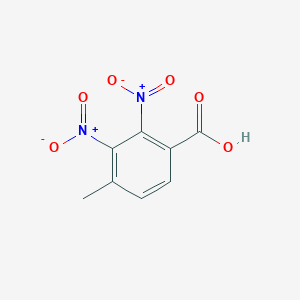
![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
